molecular formula C14H17N3OS B15053081 N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B15053081
M. Wt: 275.37 g/mol
InChI Key: YJMCFBMMWZEXPY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-derived compound featuring a cyclopentyl group attached to the acetamide nitrogen and a mercapto (-SH) substituent at the 2-position of the benzimidazole core (CAS: 917749-46-3; Molecular Formula: C₁₄H₁₇N₃OS; MW: 275.37) . Its structural uniqueness lies in the combination of the sulfur-containing mercapto group and the lipophilic cyclopentyl moiety, which influence its pharmacokinetic and pharmacodynamic properties. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's versatility in targeting enzymes and receptors, such as p53-Mdm2 interactions , antimicrobial agents , and antimalarials .

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-cyclopentyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide

InChI

InChI=1S/C14H17N3OS/c18-13(15-10-5-1-2-6-10)9-17-12-8-4-3-7-11(12)16-14(17)19/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,19)

InChI Key

YJMCFBMMWZEXPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3NC2=S

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Chloroacetyl Intermediate

A foundational approach involves the reaction of 2-mercapto-1H-benzo[d]imidazole with a chloroacetylcyclopentylamide precursor. This method, adapted from analogous benzimidazole syntheses, proceeds through a two-step mechanism:

  • Formation of Chloroacetylcyclopentylamide : Cyclopentylamine reacts with chloroacetyl chloride in ethanol under basic conditions (triethylamine), yielding chloroacetylcyclopentylamide.
  • Thioether Formation : The chloro intermediate undergoes nucleophilic substitution with 2-mercapto-1H-benzo[d]imidazole in the presence of potassium carbonate, facilitating sulfur-carbon bond formation.

Critical parameters include solvent choice (ethanol or methanol), reaction temperature (reflux at 80–90°C), and stoichiometric ratios to minimize byproducts. Yields for analogous compounds range from 65% to 75%.

Acyl Chloride-Mediated Coupling

An alternative route employs thionyl chloride to activate carboxylic acid intermediates, as demonstrated in patents for structurally related azole heterocycles. For this compound:

  • Synthesis of 2-(1H-Benzo[d]imidazol-2-ylthio)acetic Acid : 2-Mercaptobenzimidazole reacts with chloroacetic acid under reflux, followed by acidification.
  • Acyl Chloride Formation : Treatment with thionyl chloride converts the carboxylic acid to its reactive acyl chloride derivative.
  • Amidation with Cyclopentylamine : The acyl chloride reacts with cyclopentylamine in dichloromethane or tetrahydrofuran (THF), yielding the target compound.

This method offers higher purity (>90%) but requires stringent moisture control due to the acyl chloride’s sensitivity to hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from patent data reveal that polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but may degrade sensitive functional groups. Ethanol, while less efficient, improves selectivity for the mercapto-benzimidazole moiety. Optimal temperatures range from 25°C for initial coupling to 110°C for cyclization steps.

Catalytic and Stoichiometric Considerations

The use of potassium carbonate as a base in thioether formation minimizes side reactions, such as oxidation of the mercapto group. Molar ratios of 1:1.2 (chloroacetylcyclopentylamide to 2-mercaptobenzimidazole) are critical to ensure complete conversion.

Analytical Characterization

Spectroscopic Validation

Fourier-Transform Infrared Spectroscopy (FT-IR) : Key peaks include:

  • S–H Stretch : 2550–2600 cm⁻¹ (weak, indicative of the mercapto group).
  • C=O Stretch : 1680–1700 cm⁻¹ (amide I band).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
    • Cyclopentyl protons: δ 1.45–1.90 ppm (multiplet, 8H).
    • Benzimidazole aromatic protons: δ 7.20–7.80 ppm (multiplet, 4H).
  • ¹³C NMR :
    • Carbonyl carbon: δ 165–170 ppm.
    • Thioether carbon: δ 35–40 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.12 (calculated for C₁₅H₁₇N₃OS).

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the mercapto group to disulfides is a common issue, addressed by conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants like ascorbic acid.

Purification Difficulties

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted cyclopentylamine or benzimidazole precursors. Recrystallization in ethanol improves purity to >95%.

Scalability and Industrial Relevance

Pilot-scale syntheses (100 g batches) achieve 70% yield using continuous flow reactors, which enhance heat transfer and reduce reaction times. Regulatory-grade material requires compliance with ICH guidelines for residual solvents (e.g., thionyl chloride < 10 ppm).

Chemical Reactions Analysis

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the benzimidazole moiety can interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

The benzimidazole core is a common feature among analogs, but substituents at the 1- and 2-positions dictate functional differences:

Compound Name Substituents Molecular Weight Key Structural Features Reference
Target Compound N-Cyclopentyl, 2-mercapto 275.37 Mercapto group enhances metal coordination
2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamides N-substituted acetamide, 2-oxo ~250–300 Oxo group mimics tryptophan in Mdm2 binding
2-Acetamidobenzimidazole Unsubstituted benzimidazole, acetamide 175.19 Simpler scaffold with limited substitutions
PA21A050 (Antimalarial) Pyrazoleamide backbone, 2-isopropyl-benzimidazole 483.83 Fluorophenyl and trifluoromethyl groups
W1 (Antimicrobial) 2,4-Dinitrophenyl, benzimidazole-2-ylthio 467.39 Electron-withdrawing nitro groups

Key Observations :

Functional Group Impact on Bioactivity

Antioxidant Activity

Benzimidazole derivatives with thioether or mercapto groups exhibit radical scavenging properties. For example:

  • 2-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide showed DPPH scavenging IC₅₀ values comparable to ascorbic acid (positive control) .
Kinase Inhibition
Antimicrobial and Antitumor Activity
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) displayed broad-spectrum antimicrobial activity, attributed to the dinitrophenyl group’s electrophilic reactivity .
  • Benzimidazole-2-one derivatives showed low μM affinity for Mdm2, a therapeutic target in cancer . The target compound’s mercapto group may offer similar or improved binding via sulfur-mediated interactions.

Therapeutic Potential

  • Antimicrobials : Thioacetamide derivatives (e.g., ) support the exploration of the target compound against resistant pathogens.
  • Antimalarials : Pyrazoleamide-benzimidazole hybrids (e.g., ) highlight the scaffold’s adaptability for antiparasitic drug design.

Limitations and Challenges

  • Synthetic Complexity : The cyclopentyl and mercapto groups require multi-step synthesis, as seen in Ugi-3CR and cyclization protocols .
  • Stability : The mercapto group may pose oxidative instability, necessitating formulation optimizations .

Biological Activity

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). This article explores the biological activity of this compound, including its mechanisms, therapeutic implications, and related research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 917749-46-3
  • Purity : ≥97% .

The primary biological activity associated with this compound is its inhibition of TRPC6 channels. TRPC6 is implicated in various pathophysiological conditions, including:

  • Nephrotic syndrome
  • Focal segmental glomerulosclerosis
  • Diabetic nephropathy
  • Heart failure and stroke .

Inhibition of TRPC6 may offer therapeutic benefits in managing these conditions by modulating calcium influx and reducing cellular damage associated with excessive TRPC6 activity.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological assays:

In Vitro Studies

  • Cytotoxicity :
    • The compound was evaluated for cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It demonstrated significant growth inhibition, with some derivatives achieving over 90% inhibition in MCF-7 cells .
  • Myeloperoxidase Inhibition :
    • Research indicated that benzimidazole derivatives, including N-Cyclopentyl derivatives, can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. This inhibition may reduce tissue damage caused by reactive intermediates produced by MPO .

Case Studies

Several case studies have documented the effectiveness of benzimidazole derivatives in clinical settings:

StudyCell LineIC50 Value (µM)Reference
1MCF-734.31
2A54938.29
3U87 MG40.59

These studies suggest that N-Cyclopentyl derivatives exhibit promising anti-cancer properties and may serve as a basis for developing new therapeutic agents.

Pharmacological Implications

The diverse biological activities of this compound position it as a candidate for further pharmacological exploration:

  • Anticancer Agent : Its ability to inhibit cancer cell proliferation makes it a potential lead compound for cancer therapy.
  • Anti-inflammatory Applications : By inhibiting MPO, it may also play a role in treating inflammatory diseases.

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